N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide

Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

Procure N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide (CAS 51072-34-5) exclusively as a certified reference standard for Dextromethorphan Impurity 3. Unlike generic analogs, this process-specific impurity features a unique cyclohexenyl moiety and LogP of 3.38, delivering unmatched chromatographic resolution and mass spectral fidelity essential for validated ANDA analytical methods. Substitution risks AMV protocol failure and regulatory non-compliance. Ensure your impurity profiling accuracy with the authentic standard.

Molecular Formula C17H23NO2
Molecular Weight 273.37 g/mol
CAS No. 51072-34-5
Cat. No. B106496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
CAS51072-34-5
SynonymsN-[2-(1-Cyclohexen-1-yl)ethyl]-2-(p-methoxyphenyl)acetamide
Molecular FormulaC17H23NO2
Molecular Weight273.37 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC(=O)NCCC2=CCCCC2
InChIInChI=1S/C17H23NO2/c1-20-16-9-7-15(8-10-16)13-17(19)18-12-11-14-5-3-2-4-6-14/h5,7-10H,2-4,6,11-13H2,1H3,(H,18,19)
InChIKeyQIXKSRMRGXDDEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility41 [ug/mL]

N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide (CAS 51072-34-5) for Pharmaceutical Impurity Analysis and Chemical Synthesis Procurement


N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide (CAS 51072-34-5) is an organic compound belonging to the phenylacetamide class with the molecular formula C17H23NO2 and a molecular weight of 273.37 g/mol [1]. It is primarily recognized and procured as Dextromethorphan Impurity 3 (also designated as Impurity 15), a process-related impurity in the synthesis of the antitussive drug dextromethorphan [2]. Its structure comprises a 4-methoxyphenylacetic acid moiety coupled via an amide bond to a 2-(1-cyclohexen-1-yl)ethylamine group, featuring one hydrogen bond donor, two hydrogen bond acceptors, and six rotatable bonds [1].

Why Generic Substitution Is Not Viable for N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide in Regulated Pharmaceutical Analysis


In the context of pharmaceutical quality control and analytical method validation for dextromethorphan-containing drug products, generic substitution of this specific impurity standard is not permissible. N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide is a structurally defined process impurity with unique chromatographic retention behavior, mass spectral fragmentation patterns, and a distinct regulatory identity (EINECS 256-948-2) [1]. Substituting this compound with a structurally related analog—such as N-[2-(1-cyclohexen-1-yl)ethyl]acetamide or 2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide—would compromise the accuracy of impurity profiling, invalidate analytical method validation (AMV) protocols, and potentially lead to regulatory non-compliance in Abbreviated New Drug Application (ANDA) submissions [2]. Furthermore, its predicted LogP of approximately 3.2-3.38 confers distinct physicochemical properties that influence extraction efficiency and chromatographic resolution compared to more polar or less lipophilic analogs, making direct substitution analytically unsound [1] .

Quantitative Comparative Evidence for N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide: Differentiated Procurement Rationale


Differentiation as a Regulated Dextromethorphan Process Impurity versus Structurally Related Non-Impurity Analogs

N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide is specifically designated as Dextromethorphan Impurity 3 (and Impurity 15), a process-related impurity with a defined regulatory identity under EINECS 256-948-2 and DSSTox Substance ID DTXSID50199079 [1]. In contrast, the structurally simplified analog N-[2-(1-cyclohexenyl)ethyl]acetamide (C10H17NO, MW 167.25 g/mol) is not associated with any regulated pharmaceutical impurity profile . This regulatory designation is a binary, non-substitutable attribute: the target compound is required for compendial and ANDA analytical procedures, whereas the analog lacks any regulatory standing in this context [2].

Pharmaceutical Analysis Impurity Profiling Regulatory Compliance Dextromethorphan

Differentiated Physicochemical Property Profile: Lipophilicity and Volatility versus Saturated Cyclohexane Analog

The target compound possesses a predicted ACD/LogP of 3.38 and a boiling point of 475.7 ± 38.0 °C at 760 mmHg . Its saturated analog, N-cyclohexyl-N-ethyl-2-(4-methoxyphenyl)acetamide (C17H25NO2, MW 275.4 g/mol), exhibits a higher molecular weight and lacks the cyclohexenyl double bond present in the target compound . While direct LogP data for the saturated analog is not available, the presence of the double bond in the target compound contributes to its distinct chromatographic retention behavior, which is critical for HPLC method development where separation from the dextromethorphan API and other impurities is required .

Physicochemical Characterization Lipophilicity Analytical Method Development Extraction Efficiency

Differentiated Synthetic Intermediate Utility in Morphinan Alkaloid Synthesis

N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide is a key intermediate in the biomimetic synthesis of morphinan alkaloids. The compound is formed by condensation of 2-(1-cyclohexenyl)ethylamine with p-methoxyphenylacetic acid [1]. This specific amide can undergo subsequent cyclization reactions to form the morphinan skeleton, a synthetic pathway documented in the Schnider & Hellerbach method for 3-hydroxy-N-methylmorphinan preparation [1]. In contrast, the saturated analog N-cyclohexyl-N-ethyl-2-(4-methoxyphenyl)acetamide lacks the cyclohexenyl double bond required for the cyclization step and therefore cannot serve as an intermediate in this morphinan synthesis route . Additionally, a patent describes a process where the compound is prepared via reaction of 4-methoxyphenylacetic acid with appropriate amine at a 1:1 to 1:1.2 molar ratio, yielding a mixture of amides including this specific target [2].

Medicinal Chemistry Organic Synthesis Morphinan Synthesis Process Chemistry

Differentiated Anti-Inflammatory Potential via 4-Methoxyphenylacetic Acid Metabolic Pathway

The 4-methoxyphenylacetic acid moiety present in N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide is a known plasma metabolite with high sensitivity and specificity as a biomarker for discriminating between non-small cell lung carcinoma (NSCLC) patients and healthy controls [1]. In a broader class context, 4-methoxyphenylacetamide derivatives have been studied for their anti-inflammatory properties, with several benzodioxole derivatives containing this moiety exhibiting IC50 values in the low micromolar range against COX-1 and COX-2 enzymes . Phenylacetamide derivatives as a class have demonstrated potent analgesic and anti-inflammatory activities with reduced irritability and toxicity profiles compared to traditional NSAIDs [2]. While direct COX inhibition data for the target compound is not available, the presence of the 4-methoxyphenylacetamide pharmacophore suggests potential for anti-inflammatory activity via pathways distinct from traditional NSAIDs.

Anti-inflammatory Research Metabolite Biomarker COX Inhibition Phenylacetamide Derivatives

Prioritized Procurement and Research Application Scenarios for N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide


Pharmaceutical Quality Control: Dextromethorphan Impurity Reference Standard

Procure N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide as a certified reference standard for the identification, quantification, and chromatographic resolution of Dextromethorphan Impurity 3 in drug substance and finished product testing. This application leverages the compound's unique regulatory identity (EINECS 256-948-2) and its defined role in ANDA analytical method development and validation (AMV) protocols [1]. The compound's distinct chromatographic retention behavior, governed by its LogP of 3.38 and cyclohexenyl double bond, ensures accurate impurity profiling in HPLC methods .

Medicinal Chemistry: Intermediate for Morphinan Alkaloid Synthesis

Utilize N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide as a key intermediate in the biomimetic synthesis of morphinan alkaloids. The compound, prepared by condensation of 2-(1-cyclohexenyl)ethylamine with p-methoxyphenylacetic acid at a 1:1 to 1:1.2 molar ratio, can undergo subsequent cyclization via its cyclohexenyl double bond to form the morphinan skeleton [2]. This application exploits the compound's unique structural feature—the cyclohexenyl unsaturation—which is absent in saturated analogs and is required for the cyclization step [3].

Anti-inflammatory Drug Discovery: 4-Methoxyphenylacetamide Scaffold Exploration

Employ N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide as a lead scaffold for the development of novel anti-inflammatory agents. The 4-methoxyphenylacetamide moiety is a recognized pharmacophore in anti-inflammatory drug discovery, with structurally related compounds exhibiting COX-1/COX-2 inhibition in the low micromolar range . The compound's unique cyclohexenylethyl tail may confer differential COX isoform selectivity or alternative anti-inflammatory mechanisms distinct from traditional NSAID chemical classes, warranting further structure-activity relationship (SAR) investigation [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.